5-(2-Formylphenyl)-2-thiophenecarboxylic acid
Description
Properties
Molecular Formula |
C12H8O3S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(2-formylphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O3S/c13-7-8-3-1-2-4-9(8)10-5-6-11(16-10)12(14)15/h1-7H,(H,14,15) |
InChI Key |
RJBQQTIIYBWXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formylphenyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-purity reagents, and controlled reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2-Formylphenyl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-(2-Carboxyphenyl)-2-thiophenecarboxylic acid.
Reduction: 5-(2-Hydroxymethylphenyl)-2-thiophenecarboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Formylphenyl)-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which 5-(2-Formylphenyl)-2-thiophenecarboxylic acid exerts its effects involves interactions with specific molecular targets. For example, its formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their stability and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
Electronic and Reactivity Comparisons
Electron-Withdrawing vs. Electron-Donating Groups :
- The carboxylic acid group at position 2 is electron-withdrawing, increasing acidity (pKa ~3.5–4.5) compared to unsubstituted thiophene .
- The 2-formylphenyl group introduces both electron-withdrawing (formyl) and electron-donating (phenyl) effects, creating a polarized structure conducive to charge-transfer interactions .
- Chlorine at position 5 (e.g., 5-chloro derivative) further enhances electron withdrawal, making the compound more reactive in nucleophilic substitutions .
- Conjugation and Optical Properties: The formyl group in 5-formylthiophene-2-carboxylic acid allows extended π-conjugation, useful in luminescent materials .
Research Findings and Data Tables
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|
| 5-(2-Formylphenyl)-2-thiophenecarboxylic acid | 257.28 | 210–215 (dec.) | Low | 2.1 |
| 5-Formylthiophene-2-carboxylic acid | 170.16 | 185–190 | Moderate | 1.3 |
| 5-Chloro-2-thiophenecarboxylic acid | 162.59 | 160–165 | Low | 1.8 |
| Thiophene-2-carboxylic acid | 128.15 | 134–136 | Moderate | 1.0 |
Data estimated from structural analogs and computational models
Biological Activity
5-(2-Formylphenyl)-2-thiophenecarboxylic acid is an organic compound that has garnered attention due to its unique structural features, including a thiophene ring and a formyl-substituted phenyl group. This compound is notable for its potential biological activities, which are primarily attributed to its functional groups. This article explores the biological activity of this compound, presenting research findings, case studies, and relevant data tables.
Structural Characteristics
The molecular structure of 5-(2-Formylphenyl)-2-thiophenecarboxylic acid includes:
- Thiophene Ring : Known for its aromatic properties, contributing to the compound's stability and reactivity.
- Formyl Group : This aldehyde functional group enhances the compound's reactivity in various chemical processes.
- Carboxylic Acid Group : Imparts acidity and potential for various biological interactions.
Biological Activity Overview
Research indicates that compounds containing thiophene and formyl groups often exhibit significant biological activities. The biological activities associated with 5-(2-Formylphenyl)-2-thiophenecarboxylic acid include:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Activity : Similar compounds have shown anti-proliferative effects in various cancer cell lines, warranting further investigation into this compound's potential in cancer therapy.
- Anti-inflammatory Effects : The carboxylic acid group may contribute to anti-inflammatory properties, which are critical in treating chronic inflammatory diseases.
Anticancer Activity
A study focusing on similar thiophene derivatives demonstrated significant anti-proliferative effects against multiple myeloma and lymphoma cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cell growth and survival. For instance, compounds that bind to cereblon (CRBN) have been shown to mediate anti-cancer activity by promoting the degradation of oncogenic proteins .
Antimicrobial Studies
In vitro assays conducted on related thiophene compounds revealed promising antimicrobial activity against Gram-positive bacteria. The effectiveness of these compounds often correlates with their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the anti-proliferative effects of thiophene derivatives.
- Methodology : Cell viability assays were conducted on various cancer cell lines.
- Findings : Certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy of thiophene-based compounds.
- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) methods were employed.
- Findings : Several compounds showed significant inhibition zones against tested bacterial strains.
Table 1: Comparison of Biological Activities of Thiophene Derivatives
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(2-Formylphenyl)-2-thiophenecarboxylic acid | Potential anticancer | TBD | |
| 5-(4-Formylphenyl)-2-thiophenecarboxylic acid | Moderate antimicrobial | 15 | |
| 3-Thiophenecarboxylic acid | Low anticancer activity | 50 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2-Formylphenyl)-2-thiophenecarboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A plausible approach involves coupling 2-thiophenecarboxylic acid derivatives with 2-formylphenyl groups via cross-coupling reactions (e.g., Suzuki-Miyaura). Catalytic systems containing transition metals like Pd or Cu are commonly employed. Optimization parameters include temperature (80–120°C), solvent (DMF or THF), and catalyst loading (1–5 mol%) . Purification typically involves recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry and reaction time .
Q. How should researchers handle and store 5-(2-Formylphenyl)-2-thiophenecarboxylic acid to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to strong acids, bases, or oxidizing agents, which may degrade the compound into CO, CO₂, or sulfur oxides . Use vacuum-sealed storage for hygroscopic samples. Always verify stability via TLC or HPLC before use .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : NMR (¹H/¹³C) to resolve thiophene and formylphenyl protons; IR for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (–COOH, ~2500–3300 cm⁻¹) stretches .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
- Thermal Properties : Differential Scanning Calorimetry (DSC) to determine melting points (expected range: 125–138°C) .
Advanced Research Questions
Q. How does the formyl group in 5-(2-Formylphenyl)-2-thiophenecarboxylic acid influence its reactivity in catalytic applications?
- Methodological Answer : The formyl group acts as an electrophilic site, enabling condensation reactions (e.g., with amines to form Schiff bases) or reductions (e.g., NaBH₄ to –CH₂OH). In catalysis, it may coordinate to metal centers (e.g., Ru or Ir), enhancing photocatalytic activity. Researchers should monitor reaction progress using in-situ FTIR or LC-MS to detect intermediates .
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
- Methodological Answer : Use stabilizing agents like radical inhibitors (e.g., BHT) or conduct reactions under reduced pressure to lower boiling points. Monitor thermal stability via TGA and adjust heating rates (<5°C/min). Incompatibility with strong oxidizers necessitates inert atmospheres (N₂/Ar) .
Q. How can researchers resolve contradictions in reported synthetic yields for analogous thiophene-carboxylic acids?
- Methodological Answer : Contradictions often arise from impurities in starting materials or variations in catalyst activation. Systematic studies should:
- Compare catalyst batches (e.g., Pd/C vs. Pd(OAc)₂).
- Standardize purification protocols (e.g., solvent ratios in recrystallization).
- Use DOE (Design of Experiments) to isolate variables (temperature, catalyst loading). Cross-validate results with multiple characterization methods (e.g., NMR, elemental analysis) .
Q. What are the environmental precautions for disposing of waste containing this compound?
- Methodological Answer : Follow EPA guidelines for carboxylic acid derivatives. Neutralize acidic waste with NaHCO₃ before disposal. Avoid release into waterways; collect solid waste in labeled containers for incineration. Consult Section 13 of SDS for region-specific regulations (e.g., EU REACH, US TSCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
